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Compound of Interest

Compound Name: Naquotinib Mesylate

Cat. No.: B609419

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of naquotinib (ASP8273) and rociletinib (CO-1686), two third-generation
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While both showed
initial promise in treating non-small cell lung cancer (NSCLC) with EGFR T790M resistance
mutations, their development was ultimately discontinued. This guide summarizes their
performance, supported by experimental data, to inform future research in the field.

Overview

Naquotinib and rociletinib were developed to address the significant clinical challenge of
acquired resistance to first- and second-generation EGFR TKIs, most commonly driven by the
T790M "gatekeeper" mutation.[1] Both are irreversible inhibitors that covalently bind to the
Cys797 residue in the ATP binding pocket of the EGFR kinase domain.[1][2] Despite promising
early clinical data, the development of both compounds was halted due to issues related to
toxicity and a challenging competitive landscape.[3][4]

Efficacy and Clinical Performance

Clinical trials for both naquotinib and rociletinib demonstrated activity in patients with EGFR
T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.

Rociletinib showed an objective response rate (ORR) of 59% in patients with T790M-positive
disease in a phase 1/2 study.[5][6] The median progression-free survival (PFS) in this patient
population was reported to be 13.1 months.[7] However, in a later pooled analysis of the

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b609419?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://aacrjournals.org/mct/article/17/4/740/92439/Pharmacological-and-Structural-Characterizations
https://www.researchgate.net/publication/346412058_Efficacy_and_Safety_of_Rociletinib_Versus_Chemotherapy_in_Patients_With_EGFR-Mutated_Non-Small_Cell_Lung_Cancer_Results_of_TIGER-3_a_Phase_III_Randomized_Study
https://www.americanpharmaceuticalreview.com/1315-News/337548-Astellas-Discontinues-ASP8273-Treatment-and-Closes-Randomization-for-Clinical-Study-Protocol-8273-CL-0302/
https://pubmed.ncbi.nlm.nih.gov/25923550/
https://www.2minutemedicine.com/rociletinib-may-be-effective-in-treatment-resistant-lung-cancer-non-small-cell/
https://www.eurekalert.org/news-releases/472747
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

TIGER-X and TIGER-2 trials, the ORR was lower, at 30.2% for all doses and 32% for the 625
mg dose.[8] The development of rociletinib was discontinued in 2016.[3]

Naquotinib (ASP8273) also demonstrated antitumor activity. In a phase 2 study in TKI-naive
Japanese patients with EGFR mutation-positive NSCLC, naquotinib resulted in an ORR of 45%
(one complete response and 13 partial responses out of 31 patients) and a disease control rate
of 94%.[9] However, a phase 3 trial comparing naquotinib to erlotinib or gefitinib in the first-line
setting was discontinued due to toxicity and a lack of predicted efficacy improvement over the
comparators.[4][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for naquotinib and rociletinib.

Table 1: In Vitro Inhibitory Activity (IC50, nM)

EGFR Mutation Status Naquotinib (ASP8273) Rociletinib (CO-1686)
L858R Data not consistently reported ~100-140 nM (cellular)
del19 Data not consistently reported ~100-140 nM (cellular)
L858R + T790M 9 nM (Ba/F3 cells) ~100-140 nM (cellular)
dell9 + T790M Comparable to osimertinib ~100-140 nM (cellular)
Wild-Type EGFR 230 nM (cell lines) Weak inhibition

Data compiled from multiple
preclinical studies.[1][2][11]

Table 2: Clinical Efficacy in T790M-Positive NSCLC
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Parameter Naquotinib (ASP8273) Rociletinib (CO-1686)
o Not directly comparable in o
Objective Response Rate ) 59% (initial phase 1/2)[5][6];
T790M+ population from i
(ORR) ) 30.2% (pooled analysis)[8]
provided data
) ) Not directly comparable in 13.1 months (initial phase 1/2)
Median Progression-Free _
) T790M+ population from [7]; 6.8 months (TIGER-3 vs
Survival (PFS) )
provided data chemo)[3]
Disease Control Rate (DCR) 94% (in TKI-naive patients)[9] 93% (T790M+ patients)[1][6]

Table 3: Common Adverse Events (Any Grade)

Adverse Event Naquotinib (ASP8273) Rociletinib (CO-1686)
Diarrhea 77% (in TKI-naive)[9] 28%[12]
Nausea 25.7%[1] 23%][12]
_ Not a prominent reported side
Hyperglycemia 40%[12]
effect

) Not a prominent reported side
QTc Prolongation fect >30%]8]
effec

] Anorexia (dose-limiting at
Decreased Appetite 17%[12]
400mg)[1]

Fatigue Not specified 21%[12]

Note: Adverse event profiles
can vary based on the patient
population and dosing

regimen.

Experimental Protocols
Rociletinib Phase 1/2 Study (TIGER-X, NCT01526928)
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o Objective: To assess the safety, side-effect profile, pharmacokinetics, and preliminary
antitumor activity of rociletinib.[5]

» Patient Population: Patients with EGFR-mutated NSCLC who had disease progression
during previous treatment with an EGFR inhibitor.[5] Tumor biopsies were performed to
determine T790M status.[5]

e Dosing: In the phase 2 portion, patients with T790M-positive disease received rociletinib at
doses of 500 mg, 625 mg, or 750 mg twice daily in continuous 21-day cycles.[5]

Endpoints: Key objectives included safety, tolerability, and objective response rate.[5]

Naquotinib (ASP8273) Phase 2 Study (NCT02500927)

» Objective: To determine the safety and antitumor activity of naquotinib in TKI-naive Japanese
patients with EGFR mutation-positive NSCLC.[9]

o Patient Population: EGFR-TKI-naive Japanese adult patients with NSCLC harboring EGFR
mutations (exon 19 deletion, L858R, G719X, or L861Q).[9][13]

» Dosing: Patients received naquotinib 300 mg once daily until discontinuation criteria were
met.[9]

o Endpoints: The primary endpoint was safety, and the secondary endpoint was antitumor
activity defined by RECIST version 1.1.[9]

Visualizations
Signaling Pathways and Drug Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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